N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Description
Chemical Structure: The compound, with the IUPAC name N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (CAS: 478030-53-4), features a thiazole core substituted at position 2 with a (4-methoxyphenyl)methyl group and at position 4 with a carboxamide linked to a 4-chlorophenyl moiety .
Molecular Formula: C₁₉H₁₇ClN₂O₂S.
Molar Mass: 372.87 g/mol.
Key Features:
- Thiazole core: A five-membered heterocycle with nitrogen and sulfur atoms, known for diverse bioactivity.
- 4-Methoxybenzyl group: Electron-donating methoxy group modulating solubility and steric effects.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-15-8-2-12(3-9-15)10-17-21-16(11-24-17)18(22)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKIGDXORWEDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and cyclooxygenase (COX) inhibitory properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₅ClN₂O₂S
- Molecular Weight : 358.84 g/mol
- CAS Number : 478030-26-1
Antitumor Activity
Research has demonstrated that thiazole derivatives, including this compound, exhibit significant antitumor activity. A study indicated that related thiazole compounds showed IC₅₀ values in the micromolar range against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while substituents such as chlorines are critical for increasing potency against cancer cells .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been investigated. In a study assessing various thiazole compounds, this compound exhibited notable activity against several fungal strains:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichophyton viride | 0.08 |
| Aspergillus niger | 0.11 |
These results suggest that this compound may be effective in treating fungal infections, outperforming standard antifungal agents like ketoconazole .
COX Inhibition
The compound has also been evaluated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play a vital role in inflammation and pain pathways, making them critical targets for anti-inflammatory drugs. Preliminary data indicate that thiazole carboxamide derivatives possess COX inhibitory activity, which could contribute to their therapeutic effects in inflammatory conditions .
Case Studies and Research Findings
A recent study synthesized a series of thiazole derivatives and evaluated their biological activities, including this compound. The findings highlighted:
- Mechanism of Action : The compound interacts with target proteins primarily through hydrophobic contacts while forming fewer hydrogen bonds.
- Activity Comparison : It was found to be equipotent with established anticancer drugs like doxorubicin against specific cancer cell lines.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Analogs
Analysis :
- Fluorine substitution (): The 4-fluorophenyl analog exhibits lower molecular weight (370.87 vs. 372.87 g/mol) and reduced lipophilicity (ClogP ~3.1 vs. Fluorine’s electronegativity may strengthen dipole interactions in target binding.
- Benzothiazole core (): Replacing thiazole with benzothiazole introduces a fused benzene ring, increasing planarity and π-π interactions. This structural change is linked to broader antimicrobial activity in patents .
Substituent Variations on the Thiazole Core
Analysis :
- This analog may exhibit lower kinase inhibitory activity compared to the target compound .
- Sulfonamide group (): The sulfonyl moiety increases polarity (ClogP ~1.8 vs. ~3.5), improving solubility but reducing membrane permeability. Sulfonamides are known for stronger hydrogen-bonding capacity, which could enhance binding to polar active sites .
Heterocyclic and Pharmacophore Modifications
Analysis :
- Thiazol-2-amine derivatives (): The Schiff base and dimethylamino group introduce basicity, enhancing solubility and interaction with acidic residues in kinases. These derivatives show cyclin-dependent kinase (CDK) inhibition, suggesting the target compound’s carboxamide group may mimic similar binding motifs .
- The 4-methoxybenzyl group shared with the target compound may synergize with these interactions .
Physicochemical and Pharmacokinetic Profiles
Key Insights :
- The target compound’s higher ClogP suggests greater membrane permeability but lower solubility than the sulfonamide analog.
- Fluorine substitution marginally improves solubility without drastically altering permeability .
Q & A
Basic Research Question
- Spectroscopic Validation :
- NMR : Assign peaks for the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) and methoxyphenyl group (singlet at δ 3.8 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 413.5) and fragmentation patterns .
- X-ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualizing bond angles and torsional strain .
How can I resolve contradictions in crystallographic data during structural refinement?
Advanced Research Question
- Software Cross-Validation : Compare refinement results using SHELXL (for small-molecule resolution) and alternative tools like Olex2 to identify outliers in thermal displacement parameters .
- Twinned Data Handling : For high-resolution macromolecular crystals, apply SHELXPRO’s twin law detection (e.g., HOOFT or ROTAX algorithms) to mitigate false symmetry assignments .
- Validation Metrics : Use Rfree and Rwork discrepancies (<5% difference) to assess model reliability .
How should I address discrepancies in reported biological activity across studies?
Advanced Research Question
- Target Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) with kinases like MAPK1, a common target for thiazole derivatives .
- Assay Standardization : Normalize cell viability assays (e.g., MTT) using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .
- Data Interpretation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to distinguish signal-to-noise ratios in IC50 measurements .
What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Advanced Research Question
- Systematic Substitution : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare bioactivity (see Table 1 ) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., EGFR kinase) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., thiazole carboxamide) using Schrödinger’s Phase module .
Table 1 : SAR of Thiazole Derivatives
| Substituent | Bioactivity (IC50, μM) | Target | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 0.45 ± 0.02 | MAPK1 | |
| 4-Fluorophenyl | 0.89 ± 0.05 | MAPK1 | |
| 3-Chlorophenyl | 1.20 ± 0.10 | EGFR |
How can I address solubility challenges in in vitro assays?
Advanced Research Question
- Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the carboxamide moiety to improve bioavailability .
- Particle Size Reduction : Apply nano-milling techniques (e.g., ball milling) to achieve particle sizes <200 nm, validated via dynamic light scattering (DLS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
